molecular formula C17H35NO B587816 Capsiamide-d3 CAS No. 1795031-33-2

Capsiamide-d3

Cat. No.: B587816
CAS No.: 1795031-33-2
M. Wt: 272.491
InChI Key: AMLDBWWQKYLAHJ-HPRDVNIFSA-N
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Description

Capsiamide-d3 is a deuterium-labeled derivative of Capsiamide, a long-chain amide found in the essential oil of Capsicum (all hot pepper varieties). This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a colorless to pale yellow solid that is soluble in organic solvents such as chloroform, dichloromethane, ether, and ethyl acetate .

Preparation Methods

Capsiamide-d3 can be synthesized through chemical synthesis or isotopic labeling methods. The synthetic route typically involves the incorporation of deuterium into the Capsiamide molecule. This can be achieved by using deuterated reagents or solvents during the synthesis process. Industrial production methods may involve large-scale chemical synthesis with stringent control over reaction conditions to ensure the incorporation of deuterium .

Chemical Reactions Analysis

Capsiamide-d3 undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. .

Scientific Research Applications

Capsiamide-d3 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Capsiamide-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

This compound’s uniqueness lies in its specific structure and the effects of deuterium substitution on its pharmacokinetic and metabolic profiles, making it a valuable tool in various fields of scientific research.

Properties

IUPAC Name

2,2,2-trideuterio-N-(13-methyltetradecyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO/c1-16(2)14-12-10-8-6-4-5-7-9-11-13-15-18-17(3)19/h16H,4-15H2,1-3H3,(H,18,19)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLDBWWQKYLAHJ-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NCCCCCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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